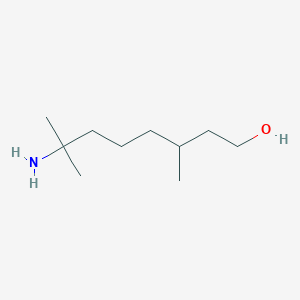

7-Amino-3,7-dimethyloctan-1-ol

Description

Overview of Branched Chain Amino Alcohols: Structural Diversity and Significance

Branched-chain amino acids (BCAAs), such as leucine, isoleucine, and valine, are fundamental to biochemistry, playing crucial roles in protein structure and cell signaling. nih.govnih.govwikipedia.org Their synthetic counterparts, branched-chain amino alcohols, are valuable as chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. acs.org The presence of alkyl branches influences the molecule's hydrophobicity and steric environment, which can be critical for its biological activity and physical properties. nih.gov The structural diversity within this class is vast, arising from variations in chain length, the position and nature of the branching, and the relative locations of the amino and hydroxyl groups.

The Dimethyloctane Framework: Architectural Features and Chirality Considerations

The backbone of 7-Amino-3,7-dimethyloctan-1-ol is a dimethyloctane chain. The octane (B31449) framework provides a flexible, eight-carbon chain, while the two methyl groups introduce specific architectural features. The positioning of these methyl groups is crucial in defining the molecule's shape and potential for stereoisomerism.

In this compound, the methyl groups are located at positions 3 and 7. The carbon at position 3 is a chiral center, meaning it can exist in two different spatial arrangements (enantiomers), designated as (R) and (S). The presence of this chiral center is a significant feature, as the biological activity of chiral molecules often depends on their specific stereochemistry. mdpi.comresearchgate.net The study of chirality in dimethyloctane derivatives has been a subject of interest, particularly in the synthesis of pheromones and other natural products where specific stereoisomers are required for biological function. tandfonline.com

Positioning this compound within the Context of Functionalized Octanol (B41247) Derivatives

This compound can be viewed as a functionalized derivative of 1-octanol (B28484). The addition of an amino group and two methyl groups to the octanol backbone significantly alters its properties. While 1-octanol is a simple, linear fatty alcohol, the introduction of the amino group adds basicity and a site for further chemical modification. rsc.org Functionalized octanol derivatives are a broad class of compounds with diverse applications, including in the fragrance industry and as surfactants. solubilityofthings.com The specific combination of a primary alcohol and a primary amine in this compound suggests potential for use as a precursor in the synthesis of more complex molecules, such as polymers or specialized surfactants.

A plausible synthetic precursor to this compound is 7-hydroxy-3,7-dimethyloctanal, also known as hydroxycitronellal (B85589). chemicalbook.comatamanchemicals.comnih.gov This bifunctional molecule contains a hydroxyl group and an aldehyde. The synthesis of hydroxycitronellal is well-established and can be achieved through the hydration of citronellal (B1669106). chemicalbook.com The aldehyde group of hydroxycitronellal could then undergo reductive amination to yield the target amino alcohol, this compound.

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| This compound | C10H23NO | 173.30 | Target compound |

| Hydroxycitronellal | C10H20O2 | 172.26 | Plausible precursor with aldehyde and hydroxyl groups. atamanchemicals.com |

| (S)-3,7-Dimethyloctan-1-ol | C10H22O | 158.28 | A chiral analog lacking the amino group. nih.gov |

| 3,7-Dimethyloctane-1,7-diol | C10H22O2 | 174.28 | An analog with two hydroxyl groups. nih.gov |

Note: Data for this compound is based on its chemical formula, while data for other compounds is sourced from existing literature.

Rationale for Academic Investigation into the this compound Scaffold

The structural attributes of this compound provide a strong rationale for further academic investigation. The presence of three distinct functional groups—a primary alcohol, a primary amine, and a chiral center—makes it a versatile scaffold for chemical synthesis. The dimethyloctane backbone offers a lipophilic character that could be of interest in the design of molecules with specific solubility and membrane-permeating properties.

The potential for this compound to be derived from a renewable resource like citronellal adds to its appeal from a green chemistry perspective. chemicalbook.com Investigating the synthesis, purification, and characterization of its different stereoisomers would be a valuable contribution to the field of stereoselective synthesis. Furthermore, exploring the reactivity of the amino and hydroxyl groups could lead to the development of novel polymers, ligands for catalysis, or building blocks for pharmacologically active compounds.

Current Gaps in Fundamental Research on this compound

The primary research gaps include:

Synthesis and Characterization: There are no published, detailed synthetic procedures for this compound. A systematic study of its synthesis, for instance, via the reductive amination of hydroxycitronellal, is needed. Comprehensive characterization data, including NMR, IR, and mass spectrometry, is also absent from the scientific literature.

Stereochemistry: The stereoselective synthesis of the (R) and (S) enantiomers of this compound has not been reported. The separation and characterization of these enantiomers are crucial for understanding their potential stereospecific interactions in biological systems.

Physicochemical Properties: Detailed experimental data on the physical and chemical properties of this compound, such as its pKa, solubility in various solvents, and thermal stability, are not available.

Reactivity and Applications: There is no research exploring the reactivity of the amino and hydroxyl groups for further chemical transformations. Consequently, the potential applications of this molecule as a chemical intermediate, a building block for new materials, or as a bioactive compound remain unexplored.

The study of this compound represents an open area for chemical research. Filling these knowledge gaps would not only contribute to the fundamental understanding of this specific molecule but also potentially unlock new avenues in the broader field of branched aliphatic amino alcohols.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

7-amino-3,7-dimethyloctan-1-ol |

InChI |

InChI=1S/C10H23NO/c1-9(6-8-12)5-4-7-10(2,3)11/h9,12H,4-8,11H2,1-3H3 |

InChI Key |

ULHUFPAZXWLSQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C)N)CCO |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Pathways of 7 Amino 3,7 Dimethyloctan 1 Ol

Study of Nucleophilic Substitution Reactions at the Primary Carbon (C1)

The primary hydroxyl group at the C1 position is a key site for nucleophilic substitution, typically following an Sₙ2 mechanism. For the reaction to proceed, the hydroxyl group must first be converted into a better leaving group, as OH⁻ is a poor one.

Common strategies include:

Conversion to Alkyl Halides: Treatment with hydrohalic acids (HCl, HBr) or other halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halide. The amino group would first be protonated under acidic conditions, requiring careful pH control or protection of the amine to prevent side reactions.

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a non-nucleophilic base like pyridine, converts the alcohol into a tosylate or mesylate. These are excellent leaving groups for subsequent substitution by a wide range of nucleophiles. sciencemadness.org

The general pathway for converting the alcohol to a leaving group (LG) and subsequent substitution is as follows:

R-CH₂-OH + Activating Reagent → R-CH₂-LG R-CH₂-LG + Nu⁻ → R-CH₂-Nu + LG⁻

Where R represents the 7-amino-3,7-dimethyloctyl moiety and Nu⁻ is the incoming nucleophile.

Table 1: Representative Nucleophilic Substitution Reactions at C1

| Reaction Type | Reagent | Intermediate Product | Final Product Example (with CN⁻) |

|---|---|---|---|

| Halogenation | SOCl₂ or PBr₃ | 7-Amino-1-chloro-3,7-dimethyloctane | 8-Amino-2,8-dimethylnonanenitrile |

| Tosylation | TsCl, Pyridine | 7-Amino-3,7-dimethyloctyl-1-tosylate | 8-Amino-2,8-dimethylnonanenitrile |

Investigation of Amino Group Reactivity: Alkylation, Acylation, and Condensation Mechanisms

The primary amino group at the C7 position is nucleophilic, but its reactivity is tempered by significant steric hindrance from the adjacent tertiary carbon and two methyl groups.

N-Alkylation: The amino group can be alkylated by reaction with alkyl halides. Due to steric hindrance, this reaction may require more forcing conditions (higher temperature, stronger base) compared to less hindered primary amines. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the alkyl halide. Over-alkylation to form secondary and tertiary amines is possible but may be sterically disfavored. Base-catalyzed direct alkylation of amines with alcohols is also a known transformation. researchgate.net

N-Acylation: The amine readily reacts with acylating agents like acid chlorides or acid anhydrides to form stable amide derivatives. This reaction is often rapid and proceeds via a nucleophilic acyl substitution mechanism. The steric hindrance at C7 is less of a barrier for acylation than for alkylation.

Condensation (Imine Formation): Reaction with aldehydes or ketones under dehydrating conditions can form an imine (Schiff base). The equilibrium for this reaction often requires the removal of water to drive it to completion. The stability of the resulting imine can vary.

Table 2: Key Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type | Mechanism |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | Nucleophilic Substitution (Sₙ2) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | Nucleophilic Acyl Substitution |

| Condensation | Acetone | Imine (Ketimine) | Nucleophilic Addition-Elimination |

Oxidative and Reductive Pathways of the 7-Amino-3,7-dimethyloctan-1-ol Structure

The molecule's bifunctional nature allows for various oxidative and reductive transformations.

Oxidative Pathways: The primary alcohol is the most susceptible site to oxidation.

To Aldehyde: Mild oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively convert the primary alcohol to an aldehyde, yielding 7-amino-3,7-dimethyloctanal, without over-oxidation to the carboxylic acid or affecting the amine.

To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the primary alcohol directly to a carboxylic acid, forming 7-amino-3,7-dimethyloctanoic acid. Catalytic systems, such as gold nanoparticles on a zirconia support, have shown excellent performance in the aerobic oxidation of amino alcohols to amino acids. acs.org The direct oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds can also be achieved with high chemoselectivity using systems like 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalysis. nih.gov

Reductive Pathways: Reducing the functional groups of this compound is less common as they are already in a relatively reduced state.

Reduction of the Hydroxyl Group: Complete removal of the hydroxyl group to yield 7-amino-3,7-dimethyloctane is a challenging transformation. It typically requires a two-step process: conversion of the alcohol to a good leaving group (like a tosylate or halide), followed by reduction with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄). sciencemadness.org

Reduction of the Amine (as a derivative): While the amine itself isn't reducible, if it is first converted to an amide, the amide can be reduced to a secondary amine using LiAlH₄.

Acid- and Base-Catalyzed Transformations of the Amino Alcohol Functionalities

Acid-Catalyzed Reactions: In the presence of strong, non-nucleophilic acids (e.g., H₂SO₄, H₃PO₄) and heat, the primary alcohol can undergo dehydration (E1 or E2 mechanism) to form an alkene. The primary carbocation that would form at C1 is unstable, so a hydride shift could potentially lead to a more stable carbocation and a mixture of alkene isomers. Intramolecular cyclization is also a possibility, where the protonated alcohol is attacked by the lone pair of the distant amino group to form a large-ring heterocyclic compound (an azacyclononane derivative), though this is entropically disfavored.

Base-Catalyzed Reactions: Strong bases (e.g., NaH, NaNH₂) will deprotonate the alcohol to form a primary alkoxide. This alkoxide is a potent nucleophile and can participate in reactions such as Williamson ether synthesis if an alkyl halide is added. The amino group is generally unreactive to bases. However, base-catalyzed N-alkylation with alcohols can occur through a "hydrogen-borrowing" mechanism, where the catalyst temporarily oxidizes the alcohol to an aldehyde, which then forms an imine with the amine before being reduced back to the alkylated amine. researchgate.netnih.gov

Rearrangement Reactions and Isomerization Processes within the Dimethyloctane Chain

The saturated dimethyloctane chain is generally stable. Rearrangements typically require the generation of a reactive intermediate, such as a carbocation, often under acidic conditions.

Carbocation Rearrangements: If a carbocation is formed, for instance during an acid-catalyzed dehydration attempt, the carbon skeleton could potentially rearrange. A common driver for such rearrangements is the formation of a more stable (e.g., tertiary) carbocation from a less stable one via a 1,2-hydride or 1,2-alkyl shift. For the 3,7-dimethyloctane skeleton, this could lead to a variety of isomeric structures.

Isomerization: Isomerization of the double bond can occur if the compound is derived from or converted to an unsaturated analog, such as a derivative of citronellal (B1669106). acs.org For the saturated skeleton itself, isomerization is not a common reaction under standard laboratory conditions. Isomerization of long-chain paraffins typically requires high temperatures and specific catalysts, such as zeolites, and is more relevant in industrial hydrocarbon processing. doria.fi

Proposed Biosynthetic Origins and Metabolic Fate Studies in Non-Human Systems

Direct biosynthetic pathways for this compound are not documented. However, its carbon skeleton is identical to that of hydroxycitronellol (B91397) (also known as 3,7-dimethyloctan-1,7-diol), a saturated derivative of the common terpenoid citronellol (B86348).

Proposed Biosynthetic Origins: A hypothetical biosynthetic route could involve the amination of a terpenoid precursor. Terpenoids like geraniol (B1671447) and nerol (B1678202) are synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. These could be reduced to citronellol. Hydroxylation of citronellol at C7 would yield hydroxycitronellol. A subsequent transamination reaction, catalyzed by a transaminase enzyme using an amino donor like glutamate, could theoretically replace the tertiary hydroxyl group with a primary amine, yielding this compound. This final amination step is speculative but represents a plausible biological transformation.

Metabolic Fate Studies: There are no specific metabolic studies on this compound. However, in non-human systems (e.g., microorganisms), the metabolic fate would likely involve oxidation. The primary alcohol at C1 is a probable site for initial attack by alcohol dehydrogenases, leading to the corresponding aldehyde and then carboxylic acid. The long alkyl chain could then be degraded via β-oxidation. The fate of the sterically hindered amino group at a tertiary carbon is less predictable; it may be removed by deamination or undergo N-acetylation as a detoxification step before excretion.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Amino 3,7 Dimethyloctan 1 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton (¹H) and carbon (¹³C) signals, providing irrefutable evidence of the molecular structure.

The ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment and number of different protons and carbons in the molecule. For 7-Amino-3,7-dimethyloctan-1-ol, the spectra would reveal distinct signals corresponding to the different methyl groups, the methylene (B1212753) units of the octanol (B41247) chain, the methine protons, and the protons associated with the hydroxyl and amino functional groups.

The ¹H NMR spectrum is expected to show complex multiplets for the methylene protons due to diastereotopicity arising from the chiral center at C3. The chemical shifts are influenced by the proximity of the electron-withdrawing hydroxyl and amino groups.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The signals for the carbons bearing the hydroxyl (C1) and amino (C7) groups would appear at characteristic downfield shifts. Based on data from analogous structures like 3,7-dimethyloctan-1-ol (B75441), the predicted chemical shifts can be estimated. chemicalbook.comchemicalbook.comnih.gov

Predicted ¹H NMR Spectral Data for this compound This table is a prediction based on standard chemical shift values and data from analogous compounds.

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H1 (CH₂OH) | ~3.6-3.7 | Multiplet |

| H2 (CH₂) | ~1.4-1.6 | Multiplet |

| H3 (CH) | ~1.5-1.7 | Multiplet |

| C3-CH₃ | ~0.9 | Doublet |

| H4, H5, H6 (CH₂) | ~1.1-1.4 | Multiplets |

| C7-CH₃ (x2) | ~1.1 | Singlet |

| NH₂ | Variable | Broad Singlet |

Predicted ¹³C NMR Spectral Data for this compound This table is a prediction based on standard chemical shift values and data from analogous compounds like 3,7-dimethyloctan-1-ol. chemicalbook.comnist.gov

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₂OH) | ~61 |

| C2 | ~39-40 |

| C3 | ~30-32 |

| C3-CH₃ | ~19-20 |

| C4 | ~37 |

| C5 | ~24-25 |

| C6 | ~44-45 |

| C7 (C-NH₂) | ~50-55 |

| C7-CH₃ (x2) | ~28-30 |

While 1D NMR provides initial assignments, 2D NMR techniques are essential to confirm the complex structure and connectivity of this compound. sdsu.edumdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, which are used to trace the connectivity of the carbon chain. sdsu.edu Key correlations would be observed between H1/H2, H2/H3, and H3/H4, confirming the sequence of the aliphatic backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons that are two or three bonds apart. sdsu.edu For instance, HMBC would show a correlation from the protons of the C3-methyl group to C2, C3, and C4, and from the protons of the two C7-methyl groups to C6, C7, and C8, thus confirming the positions of the branching points.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.compreprints.org This is particularly useful for determining stereochemistry and preferred conformations by observing through-space correlations, for example, between the methyl groups and protons on the main chain. preprints.org

Expected Key 2D NMR Correlations for Structural Elucidation

| Technique | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H | Establishes H-C-C-H connectivity along the octanol chain. |

| HSQC | ¹H ↔ ¹³C (¹J) | Links each proton to its directly bonded carbon. |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | Confirms the carbon skeleton, including branching points and placement of functional groups. |

| NOESY | ¹H ↔ ¹H (space) | Provides information on spatial proximity, aiding in stereochemical and conformational analysis. |

This compound possesses a stereocenter at the C3 position. Determining its absolute configuration requires specialized NMR techniques.

J-coupling Analysis: In some rigid cyclic systems, the magnitude of the coupling constant (³JHH) between adjacent protons can help determine their relative stereochemistry (syn or anti). However, for a flexible acyclic molecule like this one, conformational averaging often complicates the direct interpretation of J-coupling constants for stereochemical assignment.

Chiral Derivatizing Agents (CDAs): A more definitive method involves the use of CDAs, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). oup.com The hydroxyl or amino group of the substrate is reacted with both enantiomers of the CDA to form a pair of diastereomeric esters or amides. These diastereomers exhibit different chemical shifts in the NMR spectrum. researchgate.net By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration of the original C3 stereocenter can be determined based on established models. oup.comresearchgate.net

Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study dynamic processes such as conformational changes. For a flexible molecule like this compound, various conformations exist in equilibrium at room temperature. Lowering the temperature can slow down the rotation around C-C bonds, potentially allowing for the observation of individual conformers or "rotamers." This can provide insight into the molecule's preferred shape in solution and reveal the energetic barriers between different conformations. Such studies can also elucidate the nature of intramolecular hydrogen bonding between the hydroxyl and amino groups, which can influence the molecule's conformation. acs.org

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, often to four or more decimal places. scispace.com This precision allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula. For this compound (C₁₀H₂₃NO), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Analysis of the fragmentation pattern provides further structural confirmation. Under ionization, the molecule breaks apart in a predictable manner. Key fragmentation pathways for this compound would include the loss of small neutral molecules like water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amine group. Alpha-cleavage (cleavage of the bond adjacent to the heteroatom) next to the C1-hydroxyl and C7-amino groups is also a characteristic fragmentation pathway for alcohols and amines.

Predicted Molecular Ion and Key Fragments in HRMS

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₂₄NO]⁺ | 174.1852 | Protonated Molecular Ion (ESI) |

| [M]⁺˙ | [C₁₀H₂₃NO]⁺˙ | 173.1779 | Molecular Ion (EI) |

| [M-H₂O]⁺˙ | [C₁₀H₂₁N]⁺˙ | 155.1668 | Loss of water |

| [M-NH₃]⁺˙ | [C₁₀H₂₀O]⁺˙ | 156.1514 | Loss of ammonia |

| [CH₂OH]⁺ | [CH₃O]⁺ | 31.0184 | Alpha-cleavage at C1-C2 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Weight: 187.33 g/mol ), electrospray ionization (ESI) in positive mode would typically generate the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 188.34.

Collision-induced dissociation (CID) of this precursor ion would be expected to induce fragmentation at the molecule's weakest bonds and functional groups. Key predictable fragmentation pathways include:

Neutral loss of water (H₂O): Dehydration involving the primary alcohol would result in a significant fragment ion at m/z 170.33.

Neutral loss of ammonia (NH₃): Cleavage of the primary amine group would produce a fragment ion at m/z 171.33.

Alpha-cleavage: Fragmentation of the C-C bonds adjacent to the heteroatoms (oxygen and nitrogen) is common. Cleavage adjacent to the C1-alcohol could result in the loss of a CH₂OH radical.

Alkyl chain fragmentation: Cleavage along the carbon backbone would produce a series of fragment ions corresponding to the loss of various alkyl groups.

This fragmentation pattern provides a veritable fingerprint of the molecule, allowing for its identification and the confirmation of its core structure. High-resolution mass spectrometry (HRMS) can further increase confidence by providing exact mass measurements, which helps in determining the elemental composition of the fragments. scispace.com

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 188.34 | 171.33 | NH₃ |

| 188.34 | 170.33 | H₂O |

| 188.34 | 130.25 | C₄H₉ (isobutyl group from C7) |

| 188.34 | 114.22 | C₅H₁₁ (isopentyl group) |

Note: This table is based on theoretical fragmentation patterns. Actual experimental values may vary slightly.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of the primary amine (-NH₂) and primary alcohol (-OH) groups, as well as the aliphatic hydrocarbon backbone.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The O-H stretching vibration of the alcohol group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the primary amine would typically manifest as a doublet (due to symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ range, potentially overlapping with the O-H band. N-H bending vibrations are expected around 1590-1650 cm⁻¹. Strong bands for C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the C-H stretching modes (2800-3000 cm⁻¹) and the C-C skeletal vibrations (800-1200 cm⁻¹) typically show strong signals, providing information about the aliphatic nature of the compound. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3200-3600 (Broad) | Weak |

| Amine (-NH₂) | N-H Stretch | 3300-3500 (Doublet) | Weak |

| Amine (-NH₂) | N-H Bend | 1590-1650 | Moderate |

| Alkane (-CH₃, -CH₂) | C-H Stretch | 2850-2960 | Strong |

| Alcohol (-C-O) | C-O Stretch | 1050-1150 | Moderate |

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

This compound possesses two stereogenic centers at the C3 and C7 positions, meaning it can exist as four possible stereoisomers. Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is crucial for determining the absolute configuration (e.g., R/S designation) of the stereocenters. dss.go.th

An experimental ECD spectrum would exhibit positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to electronic transitions within the molecule. researchgate.net The chromophores in this compound are the N- and O-containing functional groups. To assign the absolute configuration, the experimental spectrum is typically compared with theoretical spectra generated by time-dependent density functional theory (TD-DFT) calculations for each possible stereoisomer. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration (e.g., (3R,7S)). nih.gov

X-ray Crystallography for Definitive Solid-State Structural Analysis (if crystalline form obtained)

Should this compound or a suitable salt derivative be successfully crystallized into a single crystal of sufficient quality, X-ray crystallography would provide the most definitive and unambiguous structural information. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would confirm the molecular connectivity and provide exact bond lengths, bond angles, and torsion angles. Crucially, it would unequivocally establish both the relative and absolute stereochemistry of the chiral centers at C3 and C7, validating findings from other methods like ECD. weizmann.ac.il Currently, there is no publicly available crystal structure for this specific compound.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., GC-MS, Chiral HPLC)

Chromatographic methods are essential for verifying the purity of a synthesized compound and for quantifying the relative amounts of its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary tool for assessing the chemical purity of volatile compounds like this compound. The sample is separated based on boiling point and polarity on a GC column, and each eluting component is identified by its mass spectrum. This allows for the detection and identification of any synthesis byproducts, starting materials, or isomers.

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of a specific stereoisomer, chiral HPLC is the method of choice. This technique uses a stationary phase that is itself chiral (a chiral selector). rsc.org The different enantiomers of this compound interact with the chiral stationary phase with slightly different affinities, causing them to travel through the column at different rates and elute as separate peaks. The ratio of the areas of these peaks allows for the precise calculation of the enantiomeric excess. sorbonne-universite.fr

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based column |

| Mobile Phase | Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210-220 nm) or Refractive Index (RI) |

Note: This table provides a typical starting point for method development, based on separations of similar amino alcohols. Optimization would be required for this specific compound.

Computational Chemistry and Theoretical Investigations of 7 Amino 3,7 Dimethyloctan 1 Ol

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of a molecule. These calculations provide information on the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ccsenet.org For 7-Amino-3,7-dimethyloctan-1-ol, the HOMO is expected to be localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, making these sites prone to electrophilic attack. The LUMO would likely be distributed across the sigma bonds of the carbon backbone. ccsenet.orgroyalsocietypublishing.org

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

A higher HOMO energy indicates a better electron donor, while a lower LUMO energy suggests a better electron acceptor. nih.gov A small HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Quantum Chemical Descriptors for this compound Calculated using DFT at the B3LYP/6-31G(d,p) level of theory. These are representative values based on similar aliphatic amino alcohols.

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| EHOMO | -0.215 | -5.85 |

| ELUMO | 0.052 | 1.42 |

| HOMO-LUMO Gap | 0.267 | 7.27 |

| Electronegativity (χ) | 0.0815 | 2.22 |

| Chemical Hardness (η) | 0.1335 | 3.63 |

| Electrophilicity Index (ω) | 0.0249 | 0.68 |

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

Conformational analysis typically begins with a molecular mechanics (MM) search to rapidly generate and evaluate a large number of possible conformations. ucl.ac.uk This is followed by geometry optimization of the most promising low-energy conformers using the more accurate but computationally expensive DFT methods. nih.gov For this molecule, a key structural feature influencing conformational preference is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH₂) group. This interaction can lead to pseudo-cyclic structures that are significantly lower in energy.

Table 2: Illustrative Relative Energies of this compound Conformers Calculated using DFT (B3LYP/6-31+G(d,p)). Energies are relative to the most stable conformer. These are representative values.

| Conformer | Key Dihedral Angle (O-C1-C2-C3) | H-Bond (N···H-O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 65° (gauche) | Yes | 0.00 |

| 2 | 178° (anti) | No | 1.52 |

| 3 | -68° (gauche) | Yes | 0.45 |

| 4 | -175° (anti) | No | 1.68 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) through DFT Calculations

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. researchgate.net By computing the chemical shifts for a set of possible structures and comparing them to experimental data, the correct structure can often be assigned with high confidence.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to predict the molecule's Infrared (IR) spectrum. Comparing the computed spectrum with the experimental one helps in assigning the observed absorption bands to specific vibrational modes of the molecule. For this compound, key IR peaks would include O-H and N-H stretching, C-H stretching, and C-N and C-O stretching vibrations.

Table 3: Illustrative Predicted vs. Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are hypothetical, based on typical GIAO-DFT calculations.

| Atom | Predicted δ (ppm) | Expected δ (ppm) |

|---|---|---|

| H (on C1-OH) | 3.55 | 3.6 - 3.7 |

| C1 (-CH₂OH) | 61.5 | 60 - 62 |

| C7 (-C(CH₃)₂NH₂) | 51.0 | 50 - 52 |

| C3 (-CH(CH₃)-) | 35.2 | 34 - 36 |

Table 4: Illustrative Predicted IR Frequencies for this compound Based on DFT calculations and comparison with data for related alcohols from the NIST WebBook. nist.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3350 | 3200 - 3400 | Broad, Strong |

| N-H stretch | 3380, 3290 | 3300 - 3500 | Medium, Doublet |

| C-H stretch (aliphatic) | 2955, 2870 | 2850 - 2960 | Strong |

| C-O stretch | 1058 | 1050 - 1150 | Strong |

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscape

While DFT is excellent for stationary states, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, an MD simulation in an explicit solvent like water would provide a detailed picture of its conformational landscape and its interactions with the surrounding solvent molecules.

The simulation would reveal how water molecules form hydrogen bonds with the amino and hydroxyl groups, influencing the flexibility of the alkyl chain. Analysis of the simulation trajectory can yield information on the stability of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with water. This is critical for understanding how the molecule behaves in a biological environment.

Reaction Mechanism Modeling: Transition State Identification and Energy Profile Calculation

Computational chemistry is invaluable for investigating reaction mechanisms. For instance, the synthesis of this compound or its subsequent reactions can be modeled to understand the preferred pathways. DFT calculations can identify the structures of transition states (TS), which are the highest energy points along a reaction coordinate. nih.govcdnsciencepub.com

The difference in energy between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate. By mapping the entire reaction pathway, from reactants through transition states to products, a complete energy profile can be constructed. This can explain, for example, why a certain reagent attacks the amino group over the hydroxyl group or vice versa. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a compound based on its molecular structure. mdpi.comopenbioinformaticsjournal.com This is particularly useful in drug discovery and toxicology. For a class of compounds like aliphatic amino alcohols, a QSAR model could be developed to predict, for example, their antifungal or antibacterial activity. imist.mamdpi.com

The process involves:

Data Collection: Gathering a dataset of similar molecules with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Validation: Rigorously validating the model to ensure its predictive power.

A hypothetical QSAR model for the antifungal activity of a series of aliphatic amino alcohols might look like:

log(1/IC₅₀) = 0.75 * logP - 0.12 * TPSA + 0.05 * nHBonds + 1.5

Where logP is the lipophilicity, TPSA is the topological polar surface area, and nHBonds is the number of hydrogen bond donors. Such a model could then be used to predict the activity of this compound before it is synthesized and tested.

Exploration of Research Applications for the 7 Amino 3,7 Dimethyloctan 1 Ol Framework

Asymmetric Building Blocks in Complex Molecule Synthesis

Chiral amino alcohols are highly valued as building blocks in asymmetric synthesis due to the presence of two distinct functional groups and at least one stereocenter. diva-portal.orgnih.gov They are part of the "chiral pool," which consists of abundant, enantiomerically pure compounds from natural sources used for efficient total synthesis. wikipedia.org The synthesis of enantiopure amino alcohols often relies on derivatization from the chiral pool of amino acids or through asymmetric routes to circumvent limitations. diva-portal.org

The 7-Amino-3,7-dimethyloctan-1-ol framework, with its defined stereochemistry, can serve as a scaffold for constructing more complex molecules, preserving the initial chirality throughout the reaction sequence. wikipedia.org Synthetic routes have been developed for a diverse array of chiral fragments derived from amino alcohols, including the creation of 5-, 6-, and 7-membered cyclic scaffolds like morpholines and lactams. nih.gov These fragments are valuable in fields such as fragment-based lead discovery (FBLD) for pharmaceuticals. nih.gov The dual functionality of the amino and hydroxyl groups allows for selective modifications, enabling its incorporation into a wide array of target molecules, including pharmaceuticals and natural products. nih.govfrontiersin.org For instance, modified amino acids have been used to create complex chiral compounds containing spiro-cyclopropane skeletons with multiple chiral centers. researchgate.net

Precursors in Polymer Chemistry and Material Science: Synthesis of Functionalized Polymers

Amino alcohols are valuable precursors in the synthesis of functionalized polymers. The presence of both a reactive amine and a hydroxyl group allows these molecules to be incorporated into polymer backbones or as pendant side chains, imparting specific properties to the resulting material. nih.govpublish.csiro.au Amino acids and their derivatives have emerged as a sustainable source for designing functional polymers due to their biocompatibility and the versatility of their reactive groups. nih.gov

The this compound molecule could be utilized in step-growth polymerization to create materials such as poly(ester amide)s. For example, research has demonstrated the synthesis of biodegradable and elastomeric poly(ester amide)s by copolymerizing a multifunctional amine-containing monomer (like 1,3-diamino-2-hydroxypropane), a polyol, and a diacid. nih.gov The incorporation of the amino alcohol creates both ester and amide linkages, which can influence the material's degradation rate and mechanical properties. nih.gov The amine and hydroxyl groups of this compound could similarly react with diacids or other monomers to produce polymers with tailored characteristics for biomedical applications, such as tissue engineering scaffolds. publish.csiro.aunih.gov Furthermore, the synthesis of polymers bearing amino acid moieties in their side chains can lead to materials with pH-responsiveness, tunable optical properties, and specific self-assembly behaviors. publish.csiro.au

Biochemical and Biological Pathway Modulation Studies (Non-Human)

The structural features of this compound suggest its potential for interaction with biological systems. While direct studies on this compound are not prominent, research on related amino alcohols and terpenoid alcohols provides a basis for exploring its potential bioactivity.

Amino alcohol structures are found in numerous biologically active molecules and are known to interact with enzymes. diva-portal.org For instance, cyclic amino alcohols like castanospermine (B190763) are potent inhibitors of glucosidases, and synthetic amino alcohols are core components of HIV-1 protease inhibitors. diva-portal.org While specific targets for this compound have not been identified, its parent alcohol, 3,7-dimethyloctan-1-ol (B75441) (also known as tetrahydrogeraniol), has been investigated for its potential to disrupt microbial cell membranes, a mechanism that can involve interactions with membrane-bound enzymes. The addition of the amino group could modulate such interactions or introduce new ones. For example, some peptides containing a specific Michael-acceptor extension can act as irreversible inhibitors of cysteine proteases by covalently binding to the active site thiol. medchemexpress.com

A significant body of research highlights the antimicrobial and antifungal properties of amino alcohols and their derivatives. nih.govresearchgate.netnih.gov The positively charged amine group in many amino alcohol-based cationic surfactants is believed to facilitate binding to the negatively charged surfaces of bacterial and fungal cells, leading to membrane disruption and cell death. tandfonline.com Studies have shown that the lipophilicity and the length of the alkyl chain in amino alcohols are important factors for their antifungal action. nih.govresearchgate.net

Amphiphilic aromatic amino alcohols have demonstrated marked inhibitory effects against standard strains of fungi such as Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.govresearchgate.net Similarly, amino-alcohol-based cationic surfactants have shown good antifungal activity against a range of Candida species, with minimum inhibitory concentrations (MIC) varying based on the compound's structure. tandfonline.com The this compound framework, with its C10 carbon chain, could be investigated for similar properties against a panel of pathogenic microorganisms.

Below is a data table summarizing the antifungal activity of representative amino-alcohol based cationic surfactants against various Candida strains, illustrating the potential research area for the this compound framework.

| Surfactant | Candida tropicalis | Candida albicans | Candida auris | Cyberlindnera jadinii | Candida parapsilosis | Candida glabrata | Candida rugosa |

| C₁₄EtOH | 0.01 | 0.01 | 0.01 | 0.01 | 0.01 | 0.02 | 0.01 |

| C₁₆EtOH | 0.004 | 0.004 | 0.004 | 0.004 | 0.004 | 0.004 | 0.004 |

| C₁₄PrOH | 0.02 | 0.02 | 0.02 | 0.02 | 0.02 | 0.02 | 0.02 |

| C₁₆PrOH | 0.002 | 0.002 | 0.002 | 0.002 | 0.002 | 0.002 | 0.002 |

| Data represents Minimum Inhibitory Concentration (MIC) in mM. Data sourced from a study on amino-alcohols based cationic surfactants. tandfonline.com |

The parent compound, 3,7-dimethyloctan-1-ol, is known for its distinct waxy, rose-petal-like odor and is used as a fragrance ingredient. medchemexpress.com Its olfactory profile is a result of its molecular structure interacting with specific olfactory receptors (ORs). The C10 branched carbon chain enhances its solubility in the lipid-rich environment of olfactory epithelial membranes, while the terminal hydroxyl group can form hydrogen bonds with receptor residues.

Introducing an amino group to this structure would create this compound, a novel compound for chemosensory research. Studies in model organisms like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) are often used to dissect chemosensory responses. In Drosophila, odorant-binding proteins (OBPs) like LUSH are crucial for mediating behavioral responses to specific alcohols. nih.gov In C. elegans, specific chemosensory neurons mediate attraction or avoidance to volatile compounds like octanol (B41247). nih.govoup.com Research on this compound could explore how the addition of a polar amino group alters its binding affinity to olfactory receptors and changes the subsequent behavioral response in such model organisms.

Beyond olfaction, small molecules can act as ligands for various receptors, modulating biological pathways. The structure of this compound, combining a lipid-soluble carbon chain with two polar functional groups, makes it a candidate for investigation as a signaling molecule. The amine group, in particular, is a key feature in many neurotransmitters and hormones.

While no specific receptor has been identified for this compound, its potential role could be screened using model systems. For instance, its effect on neuronal signaling or developmental pathways could be assessed in organisms like C. elegans, where the entire neural connectivity is mapped. The compound could be tested for its ability to modulate known signaling pathways, such as those involving G-protein coupled receptors (GPCRs), a large family of receptors that includes olfactory receptors but also many others that bind to a vast array of ligands to regulate physiological processes. nih.gov

Bioenergy Research: Evaluation as a Potential Biofuel Component or Precursor

The global pursuit of sustainable energy sources has intensified research into next-generation biofuels that can serve as viable alternatives to conventional fossil fuels. Higher alcohols, which are alcohols containing more than two carbon atoms, are considered promising candidates due to their superior fuel properties compared to ethanol (B145695), such as higher energy density, higher boiling points, and lower corrosivity. researchgate.net The structural characteristics of this compound align with the desirable attributes of a potential biofuel component.

Research into biofuels has increasingly focused on the biological conversion of amino acids into higher alcohols. researchgate.net Microorganisms like Saccharomyces cerevisiae can produce higher alcohols through the catabolism of amino acids via the Ehrlich pathway. longdom.orgmanchester.ac.uk This biochemical route involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and subsequent reduction to a higher alcohol. researchgate.net While direct biosynthetic pathways for this compound have not yet been elucidated, its amino acid-like structure suggests the theoretical possibility of its production or derivatization through engineered biological systems.

The branched-chain structure of this compound is particularly noteworthy. Branched-chain alcohols are known to have higher octane (B31449) numbers, which is a measure of a fuel's ability to resist knocking or premature detonation in an internal combustion engine. This could potentially make derivatives of this amino alcohol valuable as fuel additives or standalone biofuels.

Below is a comparative table of properties for ethanol and a representative higher alcohol, isobutanol, illustrating the advantages that higher alcohols, and by extension, compounds like this compound, might offer.

| Property | Ethanol (C2H5OH) | Isobutanol (C4H9OH) |

| Energy Density (MJ/L) | 21.2 | 24.3 |

| Boiling Point (°C) | 78 | 108 |

| Research Octane Number (RON) | 108 | 105 |

| Water Solubility | Miscible | 87 g/L |

This table presents data for known biofuels to provide context for the potential evaluation of novel compounds like this compound.

Further research is required to determine the combustion properties of this compound and to explore potential biosynthetic or synthetic production routes. Its potential as a precursor for other biofuel molecules is also an area of interest.

Applications in Agrochemistry: Development of Environmentally Compatible Pest Management Agents

The development of novel, effective, and environmentally benign pesticides is a critical goal in modern agriculture. The overuse of traditional synthetic pesticides has led to concerns about environmental contamination and the development of resistance in pest populations. Natural products and their derivatives offer a promising avenue for the discovery of new pest management agents with improved environmental profiles. nih.gov

The β-amino alcohol functional group is a key pharmacophore found in many biologically active compounds, including some with insecticidal properties. nih.gov Research has demonstrated that synthetic derivatives of naturally occurring compounds containing an amino alcohol moiety can exhibit significant insecticidal activity. For example, a series of β-amino alcohols synthesized from eugenol, a component of clove oil, were evaluated for their biological activity against insect cells. nih.gov Several of these derivatives displayed higher toxicity to insect cells than the commercial synthetic pesticide chlorpyrifos. nih.gov

The mechanism of action for these amino alcohol-based insecticides can vary. Some have been shown to target acetylcholinesterase or insect odorant-binding proteins, crucial components of the insect nervous and sensory systems. nih.gov The development of pesticides with novel modes of action is essential for managing insecticide resistance.

The this compound framework, with its primary amine and alcohol separated by a carbon chain, presents an interesting scaffold for the synthesis of new agrochemicals. The lipophilic carbon backbone could facilitate penetration of the insect cuticle, while the amino and hydroxyl groups provide sites for further chemical modification to optimize biological activity and selectivity.

The following table summarizes the insecticidal activity of some synthetic β-amino alcohol derivatives against Spodoptera frugiperda (Sf9) insect cells, as reported in a study on eugenol-derived compounds. nih.gov This data is presented to illustrate the potential for this class of compounds in pest management.

| Compound | IC50 (µg/mL) against Sf9 cells |

| Eugenol Derivative 3d | 11.2 |

| Eugenol Derivative 3f | 14.5 |

| Chlorpyrifos (Commercial Pesticide) | 25.0 |

This table showcases the efficacy of representative amino alcohol compounds, suggesting a potential avenue of investigation for novel structures like this compound.

Future research into the this compound framework in agrochemistry would likely involve the synthesis of a library of derivatives and their subsequent screening for insecticidal, fungicidal, or herbicidal activity. A key focus would be on developing compounds with high target specificity and low environmental impact.

Future Directions and Emerging Research Avenues for 7 Amino 3,7 Dimethyloctan 1 Ol

Development of Green Chemistry Approaches for Sustainable Synthesis

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For a molecule like 7-Amino-3,7-dimethyloctan-1-ol, the development of green synthesis routes is a critical area of future research. Traditional synthetic methods for amino alcohols can often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste.

Green chemistry approaches aim to mitigate these issues through several innovative strategies:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of this compound is a promising avenue. nih.govrsc.org Enzymes such as transaminases and amine dehydrogenases could be engineered to stereoselectively introduce the amino group onto a suitable keto-alcohol precursor under mild, aqueous conditions. ucl.ac.ukfrontiersin.org This approach not only reduces the environmental impact but also offers high selectivity, potentially leading to the production of specific stereoisomers of the target molecule. nih.gov

Visible-Light Photocatalysis: This technique utilizes light energy to drive chemical reactions, often under ambient temperature and pressure. uni-muenster.de For the synthesis of amino alcohols, photocatalytic methods can enable novel bond formations and functional group installations with high efficiency and selectivity, while using water as a solvent. rsc.orgpatsnap.com

Enzymatic Cascades: Researchers are exploring the design of multi-enzyme cascades that can convert simple starting materials into complex products like this compound in a single reaction vessel. rsc.org This "one-pot" approach improves process efficiency by eliminating the need for isolating and purifying intermediate compounds.

The following table provides a hypothetical comparison of potential synthetic routes for this compound, highlighting the advantages of a green chemistry approach.

| Parameter | Traditional Chemical Synthesis (Hypothetical) | Green Chemistry Approach (Prospective) |

| Catalyst | Heavy metal catalysts (e.g., Palladium, Ruthenium) | Biocatalysts (e.g., engineered enzymes) or photocatalysts |

| Solvent | Organic solvents (e.g., Toluene, Tetrahydrofuran) | Water or other benign solvents |

| Reaction Conditions | High temperature and pressure | Ambient temperature and pressure |

| Byproducts | Stoichiometric inorganic salts, organic waste | Minimal, often biodegradable waste |

| Stereoselectivity | Often requires chiral auxiliaries or resolution steps | High intrinsic stereoselectivity of enzymes |

| Atom Economy | Moderate | High |

This table is illustrative and presents a prospective comparison based on general principles of green chemistry.

Future research in this area will likely focus on the discovery and engineering of novel enzymes with high activity and stability for the specific synthesis of this compound. Additionally, the development of robust and recyclable photocatalytic systems will be crucial for the industrial-scale application of these green synthetic methods.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. For this compound, these computational tools can accelerate the discovery of new applications and the optimization of its molecular properties.

Future research in this domain will likely focus on:

Predictive Modeling: AI and ML algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and potential toxicity of this compound and its derivatives. This can significantly reduce the time and cost associated with laboratory screening.

De Novo Design: Machine learning models can be used to design novel derivatives of this compound with enhanced properties for specific applications. For example, AI could be used to design analogs with improved antimicrobial activity or enhanced affinity for a particular biological target.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient and sustainable synthetic routes for this compound and its derivatives.

The table below illustrates the potential impact of AI and ML on the research and development of this compound.

| Research Area | Traditional Approach | AI/ML-Enhanced Approach |

| Property Prediction | Experimental screening of individual compounds | In silico prediction of properties for large virtual libraries |

| Lead Optimization | Iterative synthesis and testing of analogs | Generative models for designing compounds with desired properties |

| Synthesis Design | Manual retrosynthetic analysis | Automated synthesis planning and optimization |

This table is illustrative and presents a prospective view of the integration of AI and ML in chemical research.

The successful implementation of AI and ML in the study of this compound will depend on the availability of high-quality data for training the models. Therefore, future efforts will also need to focus on the generation of comprehensive datasets for this compound and its analogs.

High-Throughput Screening Methodologies for Rapid Discovery of Novel Biological Interactions

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for their biological activity. For this compound, HTS methodologies can be instrumental in uncovering new biological interactions and potential therapeutic applications.

Future research will likely involve the use of HTS to:

Identify Novel Biological Targets: Screening this compound against large panels of biological targets, such as enzymes and receptors, can help to identify novel mechanisms of action.

Discover New Therapeutic Areas: HTS can be used to test the efficacy of this compound in a wide range of disease models, potentially leading to the discovery of new therapeutic applications.

Elucidate Structure-Activity Relationships: By screening a library of this compound derivatives, researchers can gain valuable insights into the relationship between the compound's structure and its biological activity.

The following table provides a hypothetical example of an HTS campaign for this compound.

| Screening Campaign | Objective | Assay Type | Potential Outcome |

| Antimicrobial Screening | To identify potential antimicrobial activity | Cell-based assays against a panel of bacteria and fungi | Discovery of a new class of antimicrobial agents |

| Enzyme Inhibition Screening | To identify potential enzyme inhibitory activity | Biochemical assays against a panel of enzymes | Identification of a novel enzyme inhibitor for a specific disease |

| Receptor Binding Screening | To identify potential receptor binding activity | Radioligand binding assays against a panel of receptors | Discovery of a new ligand for a specific receptor |

This table is illustrative and presents a hypothetical HTS campaign.

The successful application of HTS for this compound will require the development of robust and sensitive assays. Additionally, the integration of HTS with computational methods can further enhance the efficiency of the drug discovery process.

Elucidation of Complete Metabolic Pathways in Diverse Microbial or Plant Systems

Understanding how this compound is metabolized in different biological systems is crucial for assessing its potential applications and environmental fate. Future research will focus on elucidating the complete metabolic pathways of this compound in diverse microbial and plant systems.

Key research questions to be addressed include:

Identification of Metabolites: What are the major metabolites of this compound in different organisms?

Enzymatic Transformations: Which enzymes are responsible for the metabolism of this compound?

Bioaccumulation and Biodegradation: Does this compound accumulate in organisms or is it readily biodegradable?

The table below outlines potential metabolic transformations that this compound could undergo in biological systems.

| Metabolic Reaction | Potential Product | Biological System |

| Oxidation of the alcohol | 7-Amino-3,7-dimethyloctanoic acid | Microbes, Plants |

| N-Acetylation | N-Acetyl-7-amino-3,7-dimethyloctan-1-ol | Microbes, Plants |

| Glucuronidation | This compound glucuronide | Plants |

This table is illustrative and presents hypothetical metabolic reactions.

The elucidation of the metabolic pathways of this compound will involve the use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. This knowledge will be essential for the safe and effective use of this compound in various applications.

Exploration of Advanced Catalytic Systems for Selective Functionalization

The ability to selectively modify the structure of this compound is key to developing new derivatives with tailored properties. Future research will explore the use of advanced catalytic systems to achieve selective functionalization of this molecule.

Areas of focus will include:

Site-Selective C-H Functionalization: Developing catalysts that can selectively activate and functionalize specific C-H bonds in the this compound molecule would allow for the introduction of new functional groups at precise locations.

Stereoselective Transformations: The use of chiral catalysts to control the stereochemistry of reactions involving this compound will be important for the synthesis of enantiomerically pure derivatives.

Tandem Catalysis: The development of catalytic systems that can perform multiple transformations in a single step can streamline the synthesis of complex derivatives of this compound.

The table below provides examples of potential selective functionalization reactions for this compound.

| Reaction Type | Catalyst | Potential Product |

| Hydroxylation of a specific methylene (B1212753) group | P450 monooxygenase | A diol derivative of this compound |

| Asymmetric reduction of a keto derivative | Chiral metal catalyst | A specific stereoisomer of a diol derivative |

| Alkylation of the amino group | Homogeneous or heterogeneous catalyst | N-alkylated derivatives of this compound |

This table is illustrative and presents hypothetical functionalization reactions.

The development of new and efficient catalytic systems will be crucial for expanding the chemical space accessible from this compound and for the synthesis of novel compounds with enhanced functionality.

Design and Synthesis of Multi-Functionalized Derivatives for Targeted Applications

Building upon the advances in synthesis and catalysis, a significant future direction will be the design and synthesis of multi-functionalized derivatives of this compound for targeted applications. By incorporating other functional groups, the properties of the parent molecule can be fine-tuned for specific purposes.

Potential areas for the development of multi-functionalized derivatives include:

Drug Delivery: Attaching this compound to a drug molecule could modify its solubility, permeability, or targeting capabilities.

Bioconjugation: Derivatives of this compound could be designed to react specifically with biological macromolecules, such as proteins or nucleic acids, for applications in diagnostics or therapy.

Materials Science: Incorporating this compound into polymers or other materials could impart new properties, such as antimicrobial activity or improved biocompatibility.

The table below outlines some hypothetical multi-functionalized derivatives of this compound and their potential applications.

| Derivative | Added Functional Group(s) | Potential Application |

| Fluorescently Labeled Derivative | Fluorophore | Bioimaging and tracking |

| Polymerizable Derivative | Acrylate or methacrylate (B99206) group | Development of functional polymers |

| Biotinylated Derivative | Biotin | Affinity-based purification and detection |

This table is illustrative and presents hypothetical multi-functionalized derivatives.

The rational design of these derivatives will be guided by a deep understanding of structure-activity relationships and the specific requirements of the target application. The synthesis of these complex molecules will rely on the development of efficient and selective chemical methodologies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Amino-3,7-dimethyloctan-1-ol to minimize byproduct formation?

- Methodological Answer : Synthesis optimization can leverage hydrogenation strategies from related compounds. For example, palladium catalysts in methanol with triethylamine enhance selectivity for target alcohols by suppressing dihydrocitronellal and 3,7-dimethyloctan-1-ol formation at higher conversions . Monitoring reaction progress via gas chromatography-mass spectrometry (GC-MS) ensures precise control over intermediates. Adjusting parameters like temperature (e.g., 25–50°C) and hydrogen pressure (1–3 atm) can further reduce side products.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR; ¹H and ¹³C) identifies structural features like the amino group and branching. Infrared (IR) spectroscopy confirms functional groups (e.g., -OH, -NH₂). High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₀H₂₃NO). For stereochemical analysis, enantioselective GC or chiral HPLC separates isomers, referencing retention times of analogous compounds .

Q. How should preliminary bioactivity assays for antimicrobial properties be designed?

- Methodological Answer : Use standardized fungal/bacterial strains (e.g., Trichophyton mentagrophytes or Staphylococcus aureus). Prepare serial dilutions (0.1–100 µM) of this compound in DMSO or ethanol. Employ microbroth dilution assays to determine minimum inhibitory concentrations (MICs), with controls (solvent-only and positive antimicrobials). Efficacy can be graded on a scale from full inhibition (1) to no inhibition (6), as modeled in preen gland wax studies .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported bioactivity data for branched amino-alcohols?

- Methodological Answer : Discrepancies may arise from stereochemical variations, solvent effects, or strain-specific responses. Replicate assays using enantiomerically pure isomers (isolated via chiral chromatography) under standardized conditions. Compare time-kill kinetics and synergy with immune proteins (e.g., lysozyme or IgY) to assess combinatorial effects, as demonstrated in avian preen oil studies . Statistical meta-analysis of published MICs can identify outliers and consensus efficacy ranges.

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer : Synthesize (R)- and (S)-enantiomers using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Test each isomer’s binding affinity to odorant-binding proteins (OBPs) via fluorescence quenching assays, which have shown µM-level affinities for related alcohols . Correlate stereochemical configuration with antimicrobial potency using dose-response curves and molecular docking simulations.

Q. What safety protocols are recommended for handling amino-alcohol derivatives in laboratory settings?

- Methodological Answer : While 3,7-dimethyloctan-1-ol is not GHS-classified, the amino derivative may pose hazards. Implement PPE (gloves, goggles, lab coats) and fume hoods for synthesis. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination . Acute toxicity testing (OECD 423) and Ames tests for mutagenicity are advised before large-scale use.

Contradictions and Mitigation Strategies

- Stereochemical vs. Racemic Activity : Conflicting bioactivity reports may stem from uncharacterized stereoisomer mixtures. Use enantiomerically pure samples for assays .

- Solvent Effects : DMSO may enhance solubility but inhibit microbial growth. Validate solvent compatibility with negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.